
Tachioside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tachioside can be synthesized through various chromatographic techniques. The isolation process involves the use of methanol extracts from plant leaves, followed by separation using Diaion HP-20, silica gel, and reversed-phase ODS silica gel column chromatography . High-performance liquid chromatography (HPLC) is also employed to purify the compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as bamboo species. The process includes the use of solvents like methanol and butanol to extract the compound from plant material, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tachioside undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit nitric oxide production in lipopolysaccharide-stimulated cells, indicating its involvement in redox reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, butanol, and various chromatographic solvents. The conditions typically involve room temperature and atmospheric pressure .
Major Products Formed: The major products formed from the reactions involving this compound include its oxidized and reduced forms. These products are often analyzed using techniques like HPLC and mass spectrometry to determine their structure and properties .
Scientific Research Applications
Antioxidant Properties
Tachioside exhibits significant antioxidant activity, which is crucial for combating oxidative stress implicated in various diseases. Studies have shown that this compound can scavenge free radicals effectively, demonstrating an antioxidant capacity comparable to that of L-ascorbic acid .
Key Findings
- Radical Scavenging Activity : this compound has been reported to exhibit high radical scavenging activity with IC50 values indicating its potency as an antioxidant .
- Mechanism : The compound's structure allows it to inhibit oxidative stress, which is linked to conditions such as cancer and cardiovascular diseases.
Anti-Diabetic Effects
Recent research indicates that this compound may possess anti-diabetic properties. It has been shown to improve glucose tolerance and enhance insulin sensitivity in animal models.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Research indicates that it may protect nerve cells from damage caused by oxidative stress and inflammation.
Potential Applications
- Neurodegenerative Diseases : Its ability to mitigate oxidative damage positions this compound as a candidate for therapeutic strategies against diseases such as Alzheimer’s and Parkinson’s .
- Mechanistic Insights : Further studies are needed to elucidate the specific pathways through which this compound exerts its neuroprotective effects.
Dermatological Applications
This compound's potential in skincare has been highlighted through studies focusing on its effects on melanin production.
Findings
- Melanin Synthesis Inhibition : this compound has been shown to significantly suppress melanin production in vitro, suggesting its application in treatments for hyperpigmentation .
- Skin Health : Its antioxidant properties also contribute to skin health by potentially reducing oxidative damage associated with aging .
Summary of Applications
The table below summarizes the primary applications of this compound along with their associated mechanisms:
Mechanism of Action
Tachioside exerts its effects primarily through its antioxidant activity. It inhibits the production of nitric oxide in stimulated cells, which is a key pathway in inflammation and oxidative stress . The molecular targets of this compound include enzymes involved in redox reactions and signaling pathways related to inflammation .
Comparison with Similar Compounds
Isolariciresinol glucosides: These compounds share structural similarities with tachioside and are also known for their antioxidant properties.
Neolignan glucosides: Similar to this compound, these compounds are isolated from plant sources and exhibit antioxidant activities.
Uniqueness: this compound is unique due to its specific structure, which includes a methoxy group that enhances its antioxidant activity. Its ability to inhibit nitric oxide production sets it apart from other similar compounds .
Biological Activity
Tachioside, a phenolic glycoside with the chemical structure 4-hydroxy-3-methoxyphenyl-1-O-glucoside, has gained attention for its notable biological activities. This compound is primarily derived from various plant sources, including Atractylodes japonica , Berchemia floribunda , and several bamboo species. Its biological activities are largely attributed to its antioxidant properties, which have been extensively studied in recent years.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases such as cancer and cardiovascular disorders. Studies have demonstrated its ability to scavenge free radicals effectively and inhibit oxidative stress . The Oxygen Radical Absorbance Capacity (ORAC) assay has been employed to quantify this antioxidant activity, revealing that this compound can trap peroxyl radicals, thereby contributing to its protective effects against cellular damage .
Table 1: Antioxidant Activity of this compound
Anti-Diabetic Properties
Research indicates that this compound may possess anti-diabetic effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models. Furthermore, this compound inhibits the activity of α-glucosidase, an enzyme that facilitates carbohydrate breakdown in the gut, potentially leading to slower blood sugar absorption . This mechanism suggests its utility in managing diabetes.
Case Study: this compound in Diabetes Management
In a study involving diabetic mice, the administration of this compound significantly reduced blood glucose levels postprandially compared to control groups. The results indicated a marked improvement in glucose metabolism and insulin sensitivity, highlighting the potential of this compound as a therapeutic agent for diabetes management .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Research suggests that it may protect nerve cells from damage caused by oxidative stress and inflammation—factors implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that this compound can reduce neuronal cell death induced by oxidative agents .
Table 2: Neuroprotective Effects of this compound
Study | Cell Type | Effect |
---|---|---|
Neuronal Cells | Reduced cell death from oxidative stress. | |
Neuroblastoma Cells | Inhibition of apoptosis via antioxidant mechanisms. |
Allergic Response Modulation
Recent studies have explored the role of this compound in modulating allergic responses. In experiments using mast cell models, this compound exhibited inhibitory effects on degranulation and cytokine release (e.g., TNF-α), suggesting potential applications in treating allergic conditions .
Figure 1: Effect of this compound on TNF-α Expression
Effect of this compound on TNF-α Expression
Graph illustrating the reduction in TNF-α levels following treatment with this compound.
Q & A
Basic Research Questions
Q. How can Tachioside be reliably identified and quantified in complex biological matrices?
- Methodological Approach: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification. Validate the method using spike-and-recovery experiments to account for matrix effects . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy with deuterated solvents to resolve overlapping peaks .
Q. What experimental controls are critical for assessing this compound’s stability under varying pH and temperature conditions?
- Methodological Approach: Design a factorial experiment with pH (3–9) and temperature (4°C–37°C) as independent variables. Include negative controls (e.g., solvent-only samples) and positive controls (e.g., a structurally similar stable compound). Use accelerated stability testing with Arrhenius modeling to predict degradation kinetics .
Q. How can researchers address inconsistencies in this compound’s reported solubility profiles across studies?
- Methodological Approach: Standardize solvent systems (e.g., DMSO-water mixtures) and employ dynamic light scattering (DLS) to detect micelle formation, which may artificially inflate solubility measurements. Cross-validate results using orthogonal methods like isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. What strategies resolve contradictions between this compound’s in vitro bioactivity and in vivo efficacy?
- Methodological Approach: Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using radiolabeled this compound in animal models. Perform dose-response studies to identify threshold concentrations for therapeutic effects. Use transcriptomic profiling to compare in vitro and in vivo mechanistic pathways .
Q. How can computational modeling optimize this compound’s binding affinity for a target protein with conflicting crystallographic data?
- Methodological Approach: Apply molecular dynamics (MD) simulations to assess conformational flexibility of the target protein. Validate docking predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues. Use Bayesian statistics to reconcile conflicting crystallographic datasets .
Q. What experimental designs mitigate confounding variables in this compound’s immunomodulatory assays?
- Methodological Approach: Use primary cell cultures from genetically diverse donors to account for inter-individual variability. Include cytokine release assays (e.g., ELISA) with time-course sampling to distinguish direct effects from secondary immune responses. Apply mixed-effects models to statistically control for batch effects .
Q. Data Analysis & Interpretation
Q. How should researchers handle non-linear dose-response relationships in this compound toxicity studies?
- Methodological Approach: Fit data to sigmoidal (e.g., Hill equation) or biphasic models. Use Akaike’s Information Criterion (AIC) to select the best-fitting model. Report EC₅₀/LC₅₀ values with confidence intervals derived from bootstrapping .
Q. What statistical frameworks are appropriate for meta-analyses of this compound’s antioxidant capacity across heterogeneous studies?
- Methodological Approach: Apply random-effects models to account for variability in assay protocols (e.g., DPPH vs. ORAC). Adjust for publication bias using funnel plots and Egger’s regression. Stratify analyses by study quality scores derived from GRADE criteria .
Q. Experimental Reproducibility
Q. How can batch-to-batch variability in synthetic this compound be minimized for longitudinal studies?
- Methodological Approach: Implement quality-by-design (QbD) principles during synthesis. Characterize each batch using orthogonal techniques (e.g., HPLC purity >98%, Karl Fischer titration for moisture content). Store aliquots at −80°C with desiccants to prevent hydrolysis .
Q. What validation criteria ensure reproducibility in this compound’s gene-editing applications?
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVHACHAQJFTLZ-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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